molecular formula C5H3Cl2N3O2 B019427 2,6-Dichloro-3-nitropyridin-4-amine CAS No. 2897-43-0

2,6-Dichloro-3-nitropyridin-4-amine

Cat. No. B019427
CAS RN: 2897-43-0
M. Wt: 208 g/mol
InChI Key: KJVKGYRFRFXCQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the detailed examination of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, involves various spectroscopic techniques including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). These analyses confirm the structure and help in understanding the electronic and spatial configuration, crucial for determining reactivity and interaction with other molecules (Valentin Wydra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2,6-Dichloro-3-nitropyridin-4-amine and its derivatives include various types of nucleophilic substitutions and amination reactions. For instance, selective vicarious nucleophilic amination of 3-nitropyridines, which includes compounds with similar structures, provides a method for the preparation of substituted amino nitropyridines with moderate to good yields. These reactions showcase the compound's ability to undergo transformations that are useful in synthetic chemistry (J. Bakke et al., 2001).

Scientific Research Applications

  • Crystal Engineering for Biosensors and Drug Delivery : A study by Fur et al. (1996) describes a strategy for designing noncentrosymmetric crystals using 2-amino-5-nitropyridine and n-chloroacetic acid assemblies. These assemblies result in herringbone motifs with potential applications in biosensors and drug delivery (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).

  • Synthesis of Bioactive Natural Products and Medicinal Compounds : Bolliger, Oberholzer, and Frech (2011) presented a flexible and generally applicable reaction protocol for the synthesis of 2-aminopyridines, which are valuable in the synthesis of bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).

  • Optimized Synthesis Conditions : Song Guo-qiang (2008) optimized conditions for the synthesis of 2-Amino-6-methoxy-3-nitropyridine, which includes parameters like temperature, duration, and molecular ratios (Song Guo-qiang, 2008).

  • Synthesis and Modification for Imidazopyridines and Azaindoles : Bakke (2005) discussed the synthesis and modification of nitropyridines to produce imidazopyridines and azaindoles using the vicarious nucleophilic substitution method (Bakke, 2005).

  • Method for Synthesis of Various Nitro Compounds : Le and Nishiwaki (2018) presented a method for synthesizing various nitro compounds using dinitropyridone, ketones, and ammonium acetate, yielding nitropyridines, nitroanilines, and nitroaniline derivatives (Le & Nishiwaki, 2018).

  • Ultrasound-Assisted Improvement of Drug Solubility : Machado et al. (2013) demonstrated that ultrasound irradiation effectively improves the solubility of poorly soluble compounds, reducing reaction times and utilizing renewable solvents (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2,6-dichloro-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVKGYRFRFXCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300391
Record name 2,6-Dichloro-3-nitropyridin-4-amine
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-nitropyridin-4-amine

CAS RN

2897-43-0
Record name 2897-43-0
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Record name 2,6-Dichloro-3-nitropyridin-4-amine
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Record name 2,6-dichloro-3-nitropyridin-4-amine
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino-2,6-dichloropyridine (1.07 g, 6.56 mmol) in conc H2SO4 (3.5 mL) was added 0.50 mL of 70% HNO3 (7.94 mmol) at room temperature. The mixture was stirred at 55° C. for 15 h, then poured into ice-H2O (70 mL). To this mixture was added 40% aq. NaOH slowly to adjust the pH to 10. The precipitate was filtered, washed with water and dried to give 1.052 g (77%) of 23 as a pale yellow powder, mp 136°-8° C. 1H NMR (CDCl3) δ 6.116 (bs, 2H), 6.750 (s, 1H). It was used for the next reaction without further purification.
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1.07 g
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0.5 mL
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3.5 mL
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70 mL
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77%

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-4-aminopyridine (5.0 g, 30.6 mmol) in conc. H2SO4 (25 mL) at 0° C. in an ice-acetone bath was added 90% HNO3 (10 mL) dropwise. The reaction mixture was warmed to ambient temperature and stirred for 1 h then poured onto ice (100 g). The solid precipitate was isolated by filtration, washed with cold H2O and dried under high vacuum. The resulting solid was dissolved in conc. H2SO4 (50 mL) and heated at 100° C. for 20 min. The reaction mixture was poured onto ice (150 g) and neutralized with conc. NH4OH while maintaining the temperature below 20° C. The precipitate was isolated by filtration, washed with cold H2O, and dried to yield the title compound. MS: m/z=209 (M+1).
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5 g
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10 mL
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25 mL
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Synthesis routes and methods III

Procedure details

2,6-Dichloropyridin-4-amine can be added in portions to concentrated sulfuric acid, followed by the addition of fuming nitric acid to provide 2,6-dichloro-3-nitropyridin-4-amine. The reaction is typically performed at reduced temperature before warming to ambient temperature. 2,6-Dichloro-3-nitropyridin-4-amine can be reacted with N-bromosuccinimide in acetic acid to provide 3-bromo-2,6-dichloro-5-nitropyridin-4-amine. The reaction is typically performed at elevated temperature. Reduction of -bromo-2,6-dichloro-5-nitropyridin-4-amine with Raney nickel and hydrogen gas can provide 5-bromo-2,6-dichloropyridine-3,4-diamine. The reaction may be performed at ambient temperature in a solvent such as but not limited to ethanol. 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine can be prepared by reacting 5-bromo-2,6-dichloropyridine-3,4-diamine with triethyl orthoformate and acetic anhydride. The reaction is typically performed at elevated temperature. N,N,N′,N′-Tetramethylethylenediamine can be added to 7-bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine followed by the addition of n-butyllithium and then dry carbon dioxide gas to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid. The reaction is typically performed at reduced temperature in a solvent such as but not limited to tetrahydrofuran, hexane, and the like, or mixtures thereof. A mixture of 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid and thionyl chloride can be refluxed together and concentrated, followed by the addition of aqueous ammonia at reduced temperature in a solvent such as but not limited to tetrahydrofuran to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide. Phosphorus oxychloride can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide at elevated temperature to provide 4,6-dichloro-1H-imidazol-[4,5-c]pyridine-7-carbonitrile. A base such as but not limited to triethylamine can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carbonitrile, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride to provide 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile. The reaction is typically performed at low temperature followed by warming to ambient temperature, in a solvent such as but not limited to tetrahydrofuran. Compounds of formula (12), can be prepared by reacting 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile with an organozinc compound of formula (2A), wherein Z, A, R1, and n are as described herein and XA is a halide. The reaction typically involves the use of heat and a nickel or palladium catalyst such as but not limited to bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0) in a solvent such as but not limited to N-methylpyrrolidone, tetrahydrofuran, or mixtures thereof. A compound of formula (IA) wherein B, R2, R3, and m are as described herein, can be reacted with compounds of formula (12) in the presence of a base such as but not limited to N,N-diisopropylethylamine or cesium carbonate to provide compounds of formula (13). The reaction typically requires the use of heat and a solvent such as but not limited to 1,4-dioxane or toluene. Compounds of formula (13) can be heated in a mixture of concentrated sulfuric acid and water to provide compounds of formula (14), which are representative of the compounds of Formula (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
O Bande, P Herdewijn - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The first chemical synthesis of the 3‐deazaspongosine nucleoside is described, starting from commercially available 4‐amino‐2,6‐dichloropyridine. The key step is the introduction of …
SM Choi, YJ An, ER Choi, YE Nam, EW Seo… - Journal of Molecular …, 2023 - Elsevier
3-Deazaneplanosin A (DZNep, 2) analogs showed a broad spectrum of biological activity against some cancers and DNA/RNA viruses as a promising inhibitor of the S-adenosyl-L-…
Number of citations: 2 www.sciencedirect.com
S Krajčovičová, R Jorda, D Vanda, M Soural… - European Journal of …, 2021 - Elsevier
Herein, we report an efficient synthetic approach towards trisubstituted imidazo [4,5-c]pyridines designed as inhibitors of Bruton’s tyrosine kinase (BTK). Two alternative synthetic routes …
Number of citations: 13 www.sciencedirect.com
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-…
Number of citations: 12 pubs.acs.org
E Yoo, BM Crall, R Balakrishna, SS Malladi… - Organic & …, 2013 - pubs.rsc.org
Engagement of TLR7 in plasmacytoid dendritic cells leads to the induction of IFN-α/β which plays essential functions in the control of adaptive immunity. We had previously examined …
Number of citations: 50 pubs.rsc.org
B Maková, V Mik, B Lišková, G Gonzalez, D Vítek… - Bioorganic & Medicinal …, 2021 - Elsevier
Kinetin (N 6 -furfuryladenine), a plant growth substance of the cytokinin family, has been shown to modulate aging and various age-related conditions in animal models. Here we report …
Number of citations: 8 www.sciencedirect.com
O Mammoliti, A Palisse, C Joannesse… - Journal of Medicinal …, 2021 - ACS Publications
Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a …
Number of citations: 13 pubs.acs.org
R Jorda, S Krajčovičová, P Králová, M Soural… - European Journal of …, 2020 - Elsevier
Spleen tyrosine kinase (SYK) and Bruton’s tyrosine kinase (BTK) are attractive targets in human haematological malignancies with excessively activated B-cell receptor (BCR) …
Number of citations: 4 www.sciencedirect.com
R Jorda, S Krajčovičová, P Králová, M Soural, V Kryštof - hdacassay.com
Spleen tyrosine kinase (SYK) and Bruton’s tyrosine kinase (BTK) are attractive targets in human haematological malignancies with excessively activated B-cell receptor (BCR) …
Number of citations: 0 hdacassay.com
MH Reutershan, MR Machacek… - Journal of Medicinal …, 2021 - ACS Publications
Identification of low-dose, low-molecular-weight, drug-like inhibitors of protein–protein interactions (PPIs) is a challenging area of research. Despite the challenges, the therapeutic …
Number of citations: 11 pubs.acs.org

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